molecular formula C5H4ClNO4S2 B1284109 Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate CAS No. 89502-07-8

Methyl 5-(chlorosulfonyl)-1,3-thiazole-4-carboxylate

Cat. No. B1284109
CAS RN: 89502-07-8
M. Wt: 241.7 g/mol
InChI Key: MUCZBASPBXHGJA-UHFFFAOYSA-N
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Patent
US04919706

Procedure details

A solution of 28.9 g of methyl 5-(chlorosulfonyl)-4-thiazolecarboxylate in 150 ml tetrahydrofuran was cooled to 0° and 6.6 ml of liquid ammonia was added dropwise at 0°-10°. The suspension was allowed to warm to ambient temperature and stirred 1 hour. The reaction mixture was filtered, the ammonium chloride washed with tetrahydrofuran, and the solvent evaporated from the filtrate. The residual solid was slurried in hexane, collected and dried to give 25.0 g of the title compound, m.p. 138°-140°. IR: 3.01 and 3.1μ (SO2NH2) and 5.8μ (C=O).
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
liquid
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[S:9][CH:8]=[N:7][C:6]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:4])=[O:3].[NH3:14]>O1CCCC1>[NH2:14][S:2]([C:5]1[S:9][CH:8]=[N:7][C:6]=1[C:10]([O:12][CH3:13])=[O:11])(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
28.9 g
Type
reactant
Smiles
ClS(=O)(=O)C1=C(N=CS1)C(=O)OC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
liquid
Quantity
6.6 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the ammonium chloride washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
the solvent evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NS(=O)(=O)C1=C(N=CS1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.